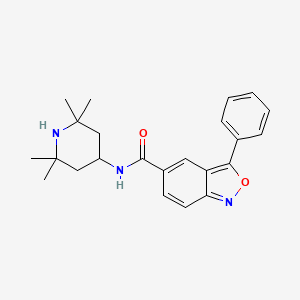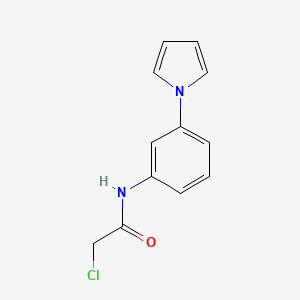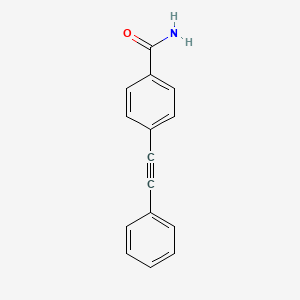
4-(2-Phenylethynyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Phenylethynyl)benzamide, also known as AEBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective irreversible inhibitor of cysteine proteases, which are enzymes that play a critical role in various physiological processes.
作用機序
4-(2-Phenylethynyl)benzamide irreversibly binds to the active site of cysteine proteases, forming a covalent bond with the catalytic cysteine residue. This prevents the protease from functioning properly, leading to the inhibition of its activity. The selectivity of 4-(2-Phenylethynyl)benzamide for cathepsin B and L is due to the presence of a specific binding pocket in these enzymes that accommodates the phenylethynyl group of the compound.
Biochemical and Physiological Effects
4-(2-Phenylethynyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B and L, which are overexpressed in many types of cancer. It has also been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in models of neurodegenerative diseases. Additionally, 4-(2-Phenylethynyl)benzamide has been shown to have anti-microbial activity against various bacterial and fungal pathogens.
実験室実験の利点と制限
One advantage of using 4-(2-Phenylethynyl)benzamide in lab experiments is its selectivity for cathepsin B and L, which allows for the specific inhibition of these enzymes without affecting other cysteine proteases. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using 4-(2-Phenylethynyl)benzamide is its irreversible binding to the active site of cysteine proteases, which can make it difficult to study the effects of reversible inhibition.
将来の方向性
There are several future directions for research on 4-(2-Phenylethynyl)benzamide, including the development of more potent and selective inhibitors of cysteine proteases, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its anti-microbial properties. Additionally, further studies are needed to elucidate the precise mechanisms by which 4-(2-Phenylethynyl)benzamide induces apoptosis and reduces inflammation, as well as to determine its potential side effects and toxicity in vivo.
合成法
The synthesis of 4-(2-Phenylethynyl)benzamide involves a multi-step process that begins with the reaction of 4-bromobenzonitrile with magnesium to form phenylacetonitrile. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form 4-(2-Phenylethynyl)benzonitrile. Finally, the nitrile group is hydrolyzed to form the desired compound, 4-(2-Phenylethynyl)benzamide.
科学的研究の応用
4-(2-Phenylethynyl)benzamide has been used in scientific research to study the role of cysteine proteases in various physiological processes, including apoptosis, inflammation, and cancer. It has been shown to selectively inhibit cathepsin B and L, which are cysteine proteases that play a critical role in these processes. 4-(2-Phenylethynyl)benzamide has also been used to investigate the mechanism of action of other cysteine protease inhibitors and to develop new inhibitors with improved selectivity and potency.
特性
IUPAC Name |
4-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYMZAQOVUSJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethynyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

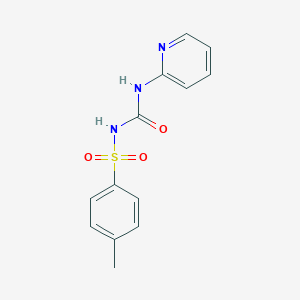
![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)
![6-chloro-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7464034.png)
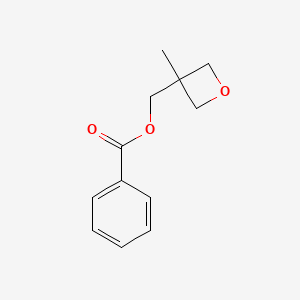

![2-[(4-methylphenyl)sulfonylamino]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B7464065.png)
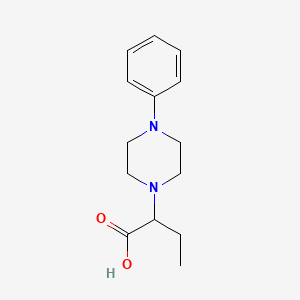
![[1,1,1,3,3,3-Hexafluoro-2-[4-[(4-methoxybenzoyl)amino]phenyl]propan-2-yl] 4-fluorobenzoate](/img/structure/B7464069.png)
![Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate](/img/structure/B7464070.png)
![1-Cyclohexyl-3-[[4-(2,2-dicyanoethenyl)phenyl]carbamoyl]-1-methylsulfonylurea](/img/structure/B7464083.png)
![N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7464085.png)
